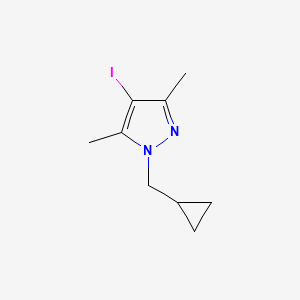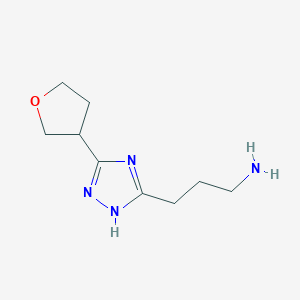![molecular formula C8H18Cl2N2 B13481181 1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride](/img/structure/B13481181.png)
1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride is a chemical compound known for its unique bicyclic structure. This compound is characterized by a nitrogen atom incorporated into a bicyclic framework, which imparts distinct chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors. One common method involves the cyclization of appropriate amine precursors under controlled conditions.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Solvents such as dichloromethane or tetrahydrofuran are often used.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. .
Analyse Chemischer Reaktionen
1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Wissenschaftliche Forschungsanwendungen
1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a probe in pharmacological studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic pathways. .
Vergleich Mit ähnlichen Verbindungen
1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-azabicyclo[2.2.2]octane and quinuclidine share structural similarities with this compound.
Uniqueness: The presence of the methanamine group in this compound imparts unique reactivity and binding properties, distinguishing it from other bicyclic amines
Eigenschaften
Molekularformel |
C8H18Cl2N2 |
|---|---|
Molekulargewicht |
213.15 g/mol |
IUPAC-Name |
2-azabicyclo[2.2.2]octan-1-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c9-6-8-3-1-7(2-4-8)5-10-8;;/h7,10H,1-6,9H2;2*1H |
InChI-Schlüssel |
PTQVQKCKSOXUIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1CN2)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13481116.png)







amine](/img/structure/B13481166.png)



